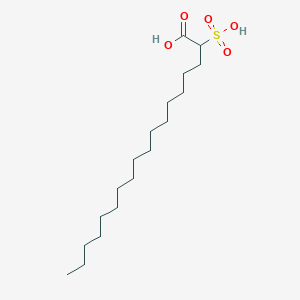
3,4-ジヒドロキシ酪酸
概要
説明
3,4-Dihydroxybutanoic acid is a chemical compound with the molecular formula C4H8O4. It is a ω-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 3 and 4. This compound is known for its role as a human metabolite and is functionally related to butyric acid .
科学的研究の応用
3,4-Dihydroxybutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various materials, including pharmaceuticals.
Biology: The compound is studied for its role as a human metabolite and its involvement in metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
Target of Action
3,4-Dihydroxybutanoic acid is a chemical intermediate to naturally occurring fatty acids . It is used to prepare 3,4-dihydroxybutanoic acid-gamma-lactone and furanone, particularly stereoisomers of these compounds .
Mode of Action
It is known that the compound is involved in the production of naturally occurring fatty acids .
Biochemical Pathways
3,4-Dihydroxybutanoic acid is a normal human urinary metabolite that is excreted in increased concentration in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency . A biosynthetic pathway for 3,4-Dihydroxybutanoic acid production from D-xylose has been reported, involving two NAD-dependent dehydrogenase-catalyzed reactions .
Pharmacokinetics
It is known that the compound is a normal human urinary metabolite , suggesting that it is metabolized and excreted by the body.
Result of Action
It is known that the compound is a chemical intermediate to naturally occurring fatty acids , suggesting that it may play a role in fatty acid metabolism.
Action Environment
It is known that the compound is a normal human urinary metabolite , suggesting that its action and efficacy may be influenced by factors such as diet and hydration status.
生化学分析
Biochemical Properties
3,4-Dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 3 and 4 respectively . It has a role as a human metabolite . It is a 3-hydroxy fatty acid and an omega-hydroxy-short-chain fatty acid . It is functionally related to a butyric acid .
Cellular Effects
The hydroxy butyrate 3,4-dihydroxybutanoic acid was cross-sectionally associated with micro- and macroalbuminuria, urinary albumin excretion rate and inversely associated with eGFR . It is suggested that 3,4-dihydroxybutanoic acid may be associated with the feeling of satiety .
Molecular Mechanism
It is known that it is involved in the synthesis and degradation of sugars and fatty acids in living organisms .
Temporal Effects in Laboratory Settings
It is known that the compound is useful as a chemical intermediate to naturally occurring fatty acids .
Metabolic Pathways
3,4-Dihydroxybutanoic acid is involved in the metabolic pathways related to the synthesis and degradation of sugars and fatty acids .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybutanoic acid can be synthesized from D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent. The reaction is carried out by maintaining a low concentration of base and oxidizing agent in the reaction mixture at any one time and by maintaining a temperature between about 25°C and 80°C. Upon acidification of the reaction mixture, the 3-hydroxylactone is produced .
Industrial Production Methods: The industrial production of 3,4-Dihydroxybutanoic acid involves the use of glucose as a starting material. The process uses an alkali metal hydroxide and hydrogen peroxide to convert the glucose source to 3,4-Dihydroxybutanoic acid .
化学反応の分析
Types of Reactions: 3,4-Dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using peroxide oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Substitution reactions involve the replacement of hydroxy groups with other functional groups.
Major Products Formed:
Reduction: Reduction reactions can produce various reduced forms of the compound.
Substitution: Substitution reactions can yield derivatives with different functional groups.
類似化合物との比較
3,4-Dihydroxybutanoic acid is unique due to its specific substitution pattern on the butyric acid backbone. Similar compounds include:
Butyric acid: The parent compound with no hydroxy substitutions.
3-Hydroxybutanoic acid: A similar compound with a single hydroxy group at position 3.
4-Hydroxybutanoic acid: A similar compound with a single hydroxy group at position 4.
These similar compounds differ in their substitution patterns and, consequently, their chemical properties and applications.
特性
IUPAC Name |
3,4-dihydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIOXUZHHTJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934348 | |
| Record name | 3,4-Dihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-3,4-Dihydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1518-61-2, 51267-44-8 | |
| Record name | 3,4-Dihydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,4-Dihydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)
